Home > Products > Screening Compounds P33589 > N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide - 1448061-03-7

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide

Catalog Number: EVT-2856621
CAS Number: 1448061-03-7
Molecular Formula: C14H17N3O2
Molecular Weight: 259.309
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

YM060

  • Compound Description: YM060 [(R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride] is a novel 4,5,6,7-tetrahydrobenzimidazole derivative that acts as a potent serotonin (5-HT)3 receptor antagonist. [] Studies in anesthetized rats demonstrated that YM060 effectively inhibited 5-HT-induced bradycardia, exhibiting greater potency compared to other 5-HT3 receptor antagonists like ondansetron, granisetron, and ICS205-930. []

N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798)

  • Compound Description: PF-232798 is a potent and selective CCR5 antagonist developed for the treatment of HIV. [] It exhibits an attractive antiviral profile and a wide window over hERG activity, making it a promising therapeutic candidate. [] PF-232798 has demonstrated activity against a Maraviroc-resistant HIV-1 strain, suggesting a distinct resistance profile compared to Maraviroc. []

3-(difluoromethyl)-1-methyl-N-(4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanoacridin-9-yl)-1H-pyrazole-4-carboxamide monohydrate

  • Compound Description: This compound is described in its crystal structure form as a monohydrate. []

N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide

  • Compound Description: This benzamide derivative is described in patents as a potential therapeutic agent for diseases linked to dysregulated protein kinase activity. [, , ] The patents outline its preparation process and highlight its novel solid forms. [, , ]
  • Compound Description: This compound, described in patents [, ], forms the basis of granular compositions for pharmaceutical preparations. [, ] The patents emphasize the presence of different forms of the compound, including HCl Form 1, amorphous HCl, and an amorphous free base, all contributing to the active ingredient in the composition. [, ]

N-[[4-fluoro-2-(5-methyl-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-c][1,4]oxazine-2-carboxamide, sodium salt monohydrate

  • Compound Description: This crystalline compound, characterized as a sodium salt monohydrate, is being explored for its potential in treating AIDS or HIV infection. [] Pharmaceutical compositions incorporating this crystalline form have been developed, aiming to leverage its specific properties for therapeutic applications. []

6-(H/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides

  • Compound Description: This series of benzothiophene carboxamides, particularly compounds 5b, 5d, and 5h, have been investigated for their antitumor activity. [] The research indicates that compounds 5b and 5d demonstrate significant in vitro antitumor effects against human tumor cells. []

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

  • Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor, developed for the treatment of migraine. [] It exhibits remarkable aqueous solubility and a favorable predictive toxicology profile, making it a promising candidate for clinical development. [] BMS-694153 has shown dose-dependent activity in in vivo and ex vivo migraine models, suggesting its potential for effectively treating migraines. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a highly potent, selective, metabolically stable, and soluble CGRP receptor antagonist developed for the acute treatment of migraine. [] Its low lipophilicity and anticipated low clinically efficacious plasma exposure suggest a reduced potential for hepatotoxicity. []

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([3H]A-585539)

  • Compound Description: [3H]A-585539 is a novel high-affinity agonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR). [] It exhibits rapid binding kinetics, low nonspecific binding, and high specific activity, making it a valuable tool for characterizing this important nAChR subtype. []

2-dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine

  • Compound Description: This pyrazolotriazine derivative exhibited pronounced dose-dependent vasodilator activity in preclinical studies. [] Further research on this compound is warranted to explore its potential as a new vasodilator drug. []

N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m)

  • Compound Description: This pyrazole carboxamide derivative displayed significant antifungal activity against seven phytopathogenic fungi, even surpassing the commercial fungicide boscalid in its efficacy. [] Molecular docking studies revealed that the carbonyl oxygen atom of 9m could form hydrogen bonds with specific residues (TYR58 and TRP173) on the target enzyme, succinate dehydrogenase (SDH). []

1- and 2-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers

  • Compound Description: These regioisomers, specifically the 1-methyl (1) and 2-methyl (2) isomers, represent distinct variations of a dihydroindazole scaffold incorporating an indole moiety. [] The synthesis of each isomer was achieved through a regiospecific approach, allowing for targeted access to these specific structural variants. []

2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (DETQ)

  • Compound Description: DETQ functions as a positive allosteric modulator (PAM) of the dopamine D1 receptor, enhancing the receptor's response to dopamine. [] Research has identified its binding site within the D1 receptor and revealed that DETQ's potentiating effects are mediated through specific amino acid residues, particularly arginine-130 in intracellular loop 2. []

(S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

  • Compound Description: MHV370 acts as a potent antagonist of Toll-like receptors (TLRs) 7 and 8, inhibiting their activation by single-stranded RNA. [] Its in vivo activity and favorable profile have led to its advancement into clinical trials for autoimmune disorders, specifically Sjögren's syndrome and mixed connective tissue disease. []

N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)benzamide (Compound 1)

  • Compound Description: Compound 1 is a quinoxalin-2(1H)-one derivative identified as a potent inhibitor of the hepatitis C virus (HCV) in vitro. [] Further structure-activity relationship analysis led to the development of several other quinoxalin-2(1H)-one derivatives with improved activity against HCV. []
  • Compound Description: These gold(III) complexes, specifically complexes 1-3, have been investigated as potential antitumor agents. [] The studies explored their DNA binding properties, cytotoxicity against various cancer cell lines, and effects on cell cycle progression, apoptosis, and reactive oxygen species (ROS) levels. []

2-amino-4-(4-(dimethylamino)phenyl)-7-methyl-4,5,6,7-tetrahydropyrano[2,3b] pyrrole 3-carbonitrile (Compound 1)

  • Compound Description: Compound 1, a tetrahydropyranopyrrole derivative, serves as a key intermediate in the synthesis of novel fused pyrrolo-pyrano-pyrimidine and pyrrolo-pyrano-pyridine derivatives. [] These derivatives were evaluated for their antibacterial and antifungal activities. []

2-Furan-carboxaldehyde,5-methyl

  • Compound Description: This furan derivative, identified in the methanolic extract of Aspergillus niger, is one of thirty-five bioactive compounds found in the extract. [] This extract was tested for in vitro antibacterial activity against various bacterial strains. []

2H-Indol-2-one,1-(2,6-dichlorophenyl)-1,3-dihydro-

  • Compound Description: This indole derivative was identified through gas chromatography-mass spectrometry (GC-MS) analysis of the ethanolic root extract of Plumbago zeylanica. [] This extract was also subjected to phytochemical screening, revealing the presence of various phytochemicals, including alkaloids, tannins, steroids, flavonoids, saponins, and others. []

1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4,5,6,7-tetrahydro-, isopropyl ester

  • Compound Description: This tetrahydroindole derivative was identified, along with other phytochemical components, through GC-MS analysis of the ethanolic root extract of Plumbago zeylanica. []

N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (GDC-0834)

  • Compound Description: GDC-0834 undergoes a unique amide hydrolysis mediated by aldehyde oxidase, leading to its high clearance. [] This metabolic pathway presents a challenge in drug optimization. []

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (lorcaserin)

  • Compound Description: Lorcaserin, approved for obesity treatment, is a serotonin (5-HT)2C receptor agonist. [] While primarily targeting 5-HT2C receptors, lorcaserin also exhibits affinity for other 5-HT receptor subtypes, including 5-HT2A and potentially 5-HT1A. [] Understanding its activity at these other subtypes could contribute to a better understanding of its therapeutic effects. []

3-aryl-4,5,6,7-tetrahydro-2-(o-nitrophenyl)indazoles

  • Compound Description: These indazole derivatives serve as precursors in the synthesis of triazapentalenes via reductive deoxygenation. [] The resulting triazapentalenes were studied for their reactivity towards electrophilic substitution. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (AB-CHMINACA)

  • Compound Description: AB-CHMINACA, along with its optical, positional, and geometric isomers, salts, and salts of isomers, has been temporarily placed into Schedule I of the Controlled Substances Act due to its potential for abuse and imminent hazard to public safety. [, ]

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA)

  • Compound Description: Similar to AB-CHMINACA, AB-PINACA, including its various isomers and salts, has been temporarily scheduled as a Schedule I controlled substance due to concerns about its abuse potential and risks to public safety. [, ]
  • Compound Description: THJ-2201, including its various isomers and salts, has been temporarily classified as a Schedule I controlled substance due to concerns about its potential for abuse and risks to public safety. [, ] The temporary scheduling order aims to mitigate these risks while a permanent scheduling decision is made. []

(−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940)

  • Compound Description: CP55940, a nonclassic cannabinoid, exhibits potent agonist activity at both the canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of the CB2 receptor. [] Its high potency across both pathways makes it a valuable tool for studying CB2 receptor signaling. []

(6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133)

  • Compound Description: JWH133, a classic cannabinoid ligand, demonstrates high efficacy as an agonist in inhibiting adenylyl cyclase through the CB2 receptor, but it fails to recruit arrestins. [] This functional selectivity indicates a bias toward G-protein coupling for this class of cannabinoid ligands. []

2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (HBT1)

  • Compound Description: HBT1, a novel AMPA receptor potentiator, exhibits a lower agonistic effect compared to other AMPA-R potentiators and avoids the bell-shaped response typically observed in in vitro BDNF production. [] Its unique pharmacological profile makes it a promising candidate for further investigation as a therapeutic agent for neuropsychiatric and neurologic disorders. []

Properties

CAS Number

1448061-03-7

Product Name

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]furan-2-carboxamide

Molecular Formula

C14H17N3O2

Molecular Weight

259.309

InChI

InChI=1S/C14H17N3O2/c1-17-12-6-3-2-5-10(12)11(16-17)9-15-14(18)13-7-4-8-19-13/h4,7-8H,2-3,5-6,9H2,1H3,(H,15,18)

InChI Key

JHJCVTAJYYYMEX-UHFFFAOYSA-N

SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.